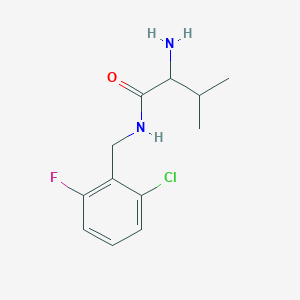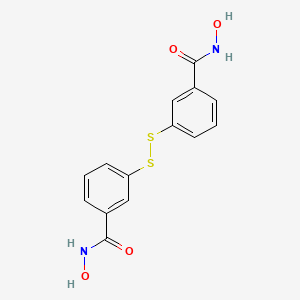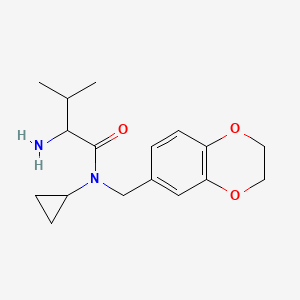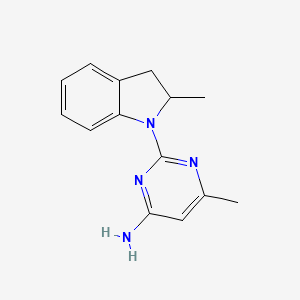
6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both indole and pyrimidine moieties. Compounds containing these structures are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine typically involves the construction of the indole and pyrimidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating cellular processes. The exact pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-4-(1H-indol-3-yl)pyrimidin-2-amine
- 2-(2-methyl-1H-indol-3-yl)-6-methylpyrimidin-4-amine
Uniqueness
6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H16N4 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
6-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H16N4/c1-9-7-13(15)17-14(16-9)18-10(2)8-11-5-3-4-6-12(11)18/h3-7,10H,8H2,1-2H3,(H2,15,16,17) |
Clave InChI |
DCSPGBGBURLRBS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1C3=NC(=CC(=N3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)

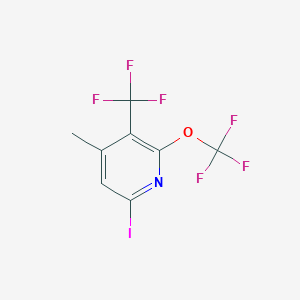
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
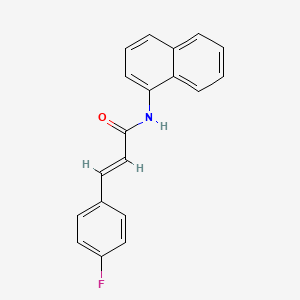
![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
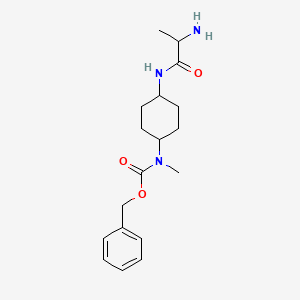
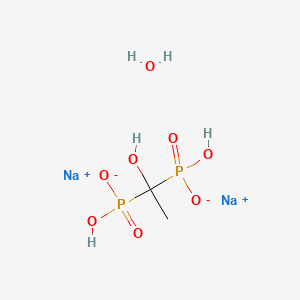
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
